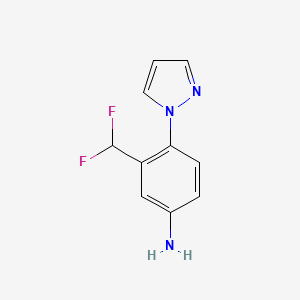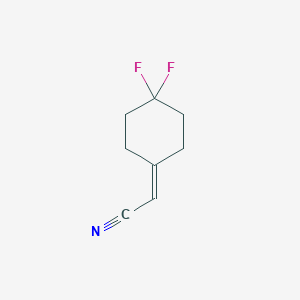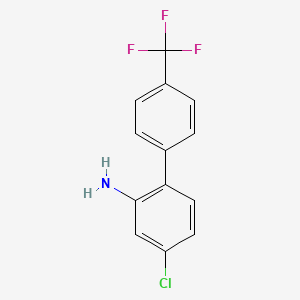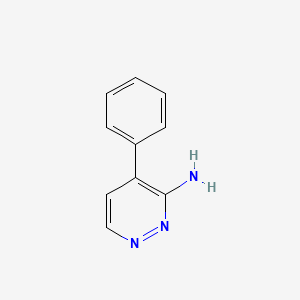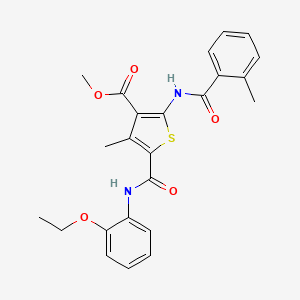
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 4,4,5,5,5-Pentafluoro-1-pentanol: This intermediate is synthesized by reacting pentafluoroiodoethane with allyl alcohol in the presence of iron acetylacetonate and cesium carbonate.
Formation of this compound: The 4,4,5,5,5-Pentafluoro-1-pentanol is then reacted with 1H,1H-perfluorohexyl chloroformate under controlled conditions to yield the desired carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonate group.
Reduction Reactions: It can be reduced to form corresponding alcohols and other derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ethers, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A precursor in the synthesis of the carbonate compound.
1H,1H-Perfluorohexyl chloroformate: Another precursor used in the synthesis.
4,4,5,5,5-Pentafluoropentane-1-thiol: A related compound with similar fluorinated structure.
Uniqueness
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate stands out due to its unique combination of fluorinated groups, which impart exceptional chemical stability, lipophilicity, and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .
Properties
Molecular Formula |
C12H8F16O3 |
|---|---|
Molecular Weight |
504.16 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C12H8F16O3/c13-6(14,11(23,24)25)2-1-3-30-5(29)31-4-7(15,16)8(17,18)9(19,20)10(21,22)12(26,27)28/h1-4H2 |
InChI Key |
OUZRNNVQISTVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


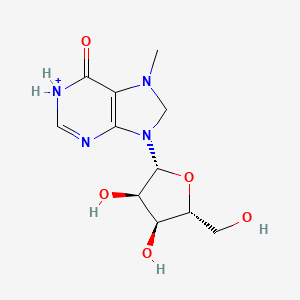
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)
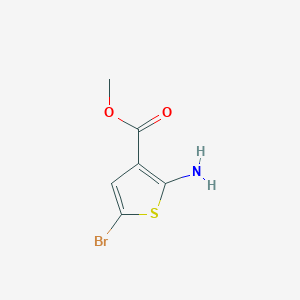



![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)
![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)
![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
